
A Cross-Species Comparative Guide to the
Metabolic Effects of Int-767

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Int-767

Cat. No.: B15608297 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic effects of Int-767, a dual

agonist of the farnesoid X receptor (FXR) and Takeda G protein-coupled receptor 5 (TGR5),

across various preclinical species. The data presented herein is collated from key studies to

facilitate an objective evaluation of Int-767's therapeutic potential in metabolic diseases such

as non-alcoholic steatohepatitis (NASH), obesity, and atherosclerosis.

Overview of Int-767's Mechanism of Action
Int-767 is a semi-synthetic bile acid derivative that potently and selectively activates both FXR

and TGR5.[1] This dual agonism is critical to its broad-spectrum metabolic benefits. FXR is a

nuclear receptor highly expressed in the liver, intestine, and kidneys, playing a pivotal role in

bile acid, lipid, and glucose homeostasis.[1] TGR5, a G protein-coupled receptor, is found in

various tissues, including Kupffer cells and sinusoidal endothelial cells in the liver, and its

activation is linked to improved glucose control and anti-inflammatory responses.[1][2] By

targeting both receptors, Int-767 modulates multiple pathways involved in metabolic regulation.

Comparative Metabolic Effects of Int-767 Across
Species
The following tables summarize the key metabolic effects of Int-767 observed in mouse, rat,

and rabbit models of metabolic disease.
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Table 1: Effects of Int-767 on Lipid Metabolism
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Species &
Model

Treatment
Protocol

Total
Cholesterol

Triglyceride
s

HDL
Key
Findings &
Citations

Mouse (High-

Fat Diet)

10 mg/kg/day

for 10 days
↓ ↓ -

Reversed

HFD-induced

hypercholest

erolemia via

FXR

activation.[3]

[4]

Mouse

(ApoE-/-)
10 mg/kg/day ↓ ↓ -

Prevented

the

development

of

atheroscleros

is.[3][4]

Mouse

(db/db)

30 mg/kg/day

for 6 weeks
↓ ↓ -

Markedly

decreased

cholesterol

and

triglyceride

levels.[5][6]

Mouse

(Mdr2-/-)

0.03% w/w in

diet for 4

weeks

- - -

Reduced

biliary bile

acid output.

[2][7]

Rat (NASH

Model)

10 mg/kg/day

for 4 weeks
↓ ↓ ↑

Restored lipid

metabolism

to normal

levels.[8]

Rabbit

(Metabolic

Syndrome)

3, 10, 30

mg/kg/day for

12 weeks

↓ (dose-

dependent)

- ↑ (significant) Dose-

dependently

reduced total

cholesterol
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and

increased

HDL levels.[9]

[10]

↓ indicates a decrease, ↑ indicates an increase, and - indicates data not specified.

Table 2: Effects of Int-767 on Glucose Metabolism and
Insulin Sensitivity

Species &
Model

Treatment
Protocol

Blood Glucose
Insulin
Resistance

Key Findings
& Citations

Mouse (High-Fat

Diet)

10 mg/kg/day for

10 days
↓ Improved

Reversed HFD-

induced

metabolic

disorders.[3][4]

Mouse (db/db)
30 mg/kg/day for

6 weeks
↓ Improved

Markedly

decreased

glucose levels.[5]

[6]

Rat (NASH

Model)

10 mg/kg/day for

4 weeks
↓ Attenuated

Restored

glucose

metabolism and

attenuated

insulin

resistance.[8]

Rabbit

(Metabolic

Syndrome)

3, 10, 30

mg/kg/day for 12

weeks

↓ (dose-

dependent)

Reduced (dose-

dependent)

Dose-

dependently

reduced

glycemia and

insulin

resistance.[9][10]

↓ indicates a decrease.
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Table 3: Effects of Int-767 on Liver Histopathology
| Species & Model | Treatment Protocol | Steatosis | Inflammation | Fibrosis | Key Findings &

Citations | |---|---|---|---|---| | Mouse (ob/ob NASH) | 3, 10 mg/kg/day for 8-16 weeks | ↓ (dose-

dependent) | ↓ (dose-dependent) | ↓ (dose-dependent) | Improved all major features of NASH

histopathology.[1] | | Mouse (Mdr2-/-) | 0.03% w/w in diet for 4 weeks | - | ↓ | ↓ | Significantly

improved hepatic inflammation and biliary fibrosis.[2][7] | | Rat (NASH Model) | 10 mg/kg/day

for 4 weeks | ↓ | ↓ | - | Alleviated lipid accumulation and hepatic infiltration of immune cells.[8] | |

Rabbit (Metabolic Syndrome) | 3, 10, 30 mg/kg/day for 12 weeks | ↓ | ↓ | ↓ | Significantly

reduced HFD-induced liver inflammation and fibrosis.[9] |

↓ indicates a decrease, and - indicates data not specified.

Comparison with Other Alternatives
A study in an ob/ob mouse model of NASH directly compared the efficacy of Int-767 with

obeticholic acid (OCA), a selective FXR agonist.

Table 4: Int-767 vs. Obeticholic Acid (OCA) in ob/ob
NASH Mice (16 weeks)

Compound Dose
Steatosis
Improveme
nt

Inflammatio
n
Improveme
nt

Fibrosis
Improveme
nt

Key
Findings &
Citations

Int-767 3, 10 mg/kg
Dose-

dependent

Dose-

dependent

Dose-

dependent

Exerted

greater

therapeutic

potency and

efficacy than

OCA.[1]

OCA 10, 30 mg/kg
Dose-

dependent

Dose-

dependent

Dose-

dependent

Improved

NASH

histopatholog

y.[1]
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Signaling Pathways and Experimental Workflow
Signaling Pathway of Int-767
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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